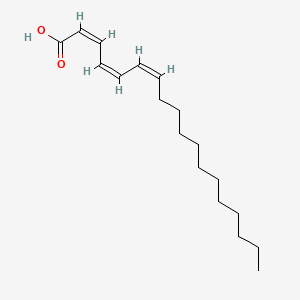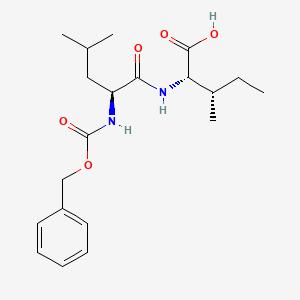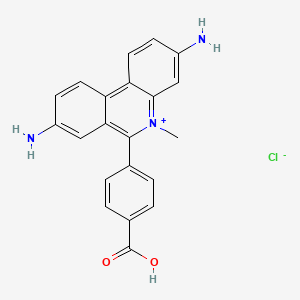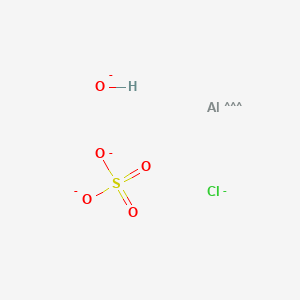
POLYALUMINUM CHLORIDE HYDROXIDE SULFATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
POLYALUMINUM CHLORIDE HYDROXIDE SULFATE is an inorganic compound that combines the properties of aluminium chloride, aluminium hydroxide, and aluminium sulfate. It is often used in various industrial and scientific applications due to its unique chemical properties. This compound is typically found as a white or yellowish solid and is highly soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: POLYALUMINUM CHLORIDE HYDROXIDE SULFATE can be synthesized through the reaction of aluminium chloride with aluminium hydroxide and sulfuric acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, aluminium chloride hydroxide sulfate is produced by reacting aluminium chloride with aluminium hydroxide in the presence of sulfuric acid. The reaction is carried out in large reactors where temperature and pH are carefully monitored to optimize yield and purity. The resulting product is then filtered, dried, and packaged for various applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions where one of its components is replaced by another chemical species.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Substitution Reagents: Various acids and bases can be used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aluminium oxide, while substitution reactions can yield various aluminium salts .
Scientific Research Applications
POLYALUMINUM CHLORIDE HYDROXIDE SULFATE has a wide range of applications in scientific research:
Chemistry: Used as a coagulant in water treatment processes to remove impurities and suspended particles.
Biology: Employed in the preparation of vaccines as an adjuvant to enhance the immune response.
Medicine: Utilized in antiperspirants and deodorants due to its ability to block sweat glands.
Industry: Applied in the paper and textile industries for sizing and as a mordant in dyeing processes .
Mechanism of Action
The mechanism of action of aluminium chloride hydroxide sulfate involves its ability to form complexes with various molecules. In water treatment, it acts as a coagulant by neutralizing the charges on suspended particles, causing them to aggregate and settle out of the water. In biological applications, it enhances the immune response by forming a depot at the injection site, slowly releasing the antigen and stimulating a stronger immune reaction .
Comparison with Similar Compounds
Aluminium Chloride: Primarily used in chemical synthesis and as a catalyst.
Aluminium Hydroxide: Commonly used as an antacid and in vaccine formulations.
Aluminium Sulfate: Widely used in water treatment and paper manufacturing.
Uniqueness: POLYALUMINUM CHLORIDE HYDROXIDE SULFATE is unique in its ability to combine the properties of its constituent compounds, making it versatile for various applications. Its high charge density and solubility in water make it particularly effective as a coagulant in water treatment processes .
Properties
CAS No. |
39290-78-3 |
|---|---|
Molecular Formula |
AlClHO5S-4 |
Molecular Weight |
175.51 g/mol |
InChI |
InChI=1S/Al.ClH.H2O4S.H2O/c;;1-5(2,3)4;/h;1H;(H2,1,2,3,4);1H2/p-4 |
InChI Key |
QZLCBMPUYDLCRT-UHFFFAOYSA-J |
SMILES |
[OH-].[O-]S(=O)(=O)[O-].[Al].[Cl-] |
Canonical SMILES |
[OH-].[O-]S(=O)(=O)[O-].[Al].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


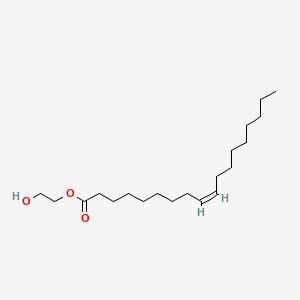
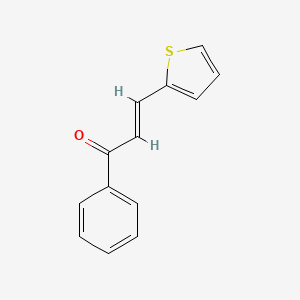
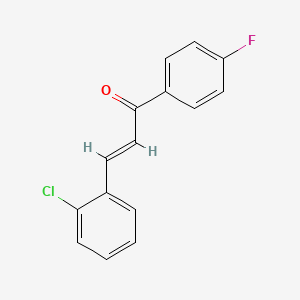
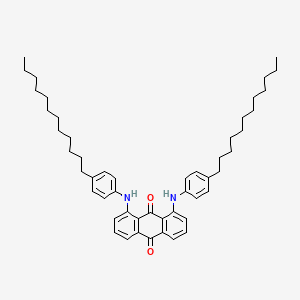

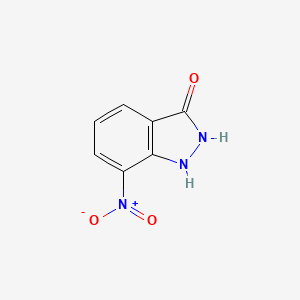
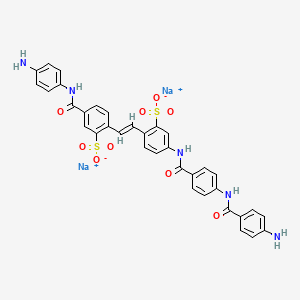
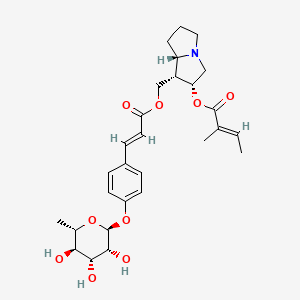
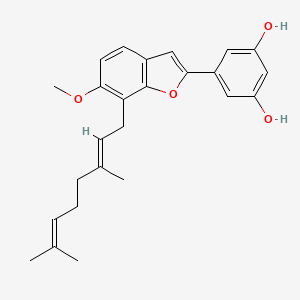
![(1R,4E,6R,7S,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B1609364.png)
